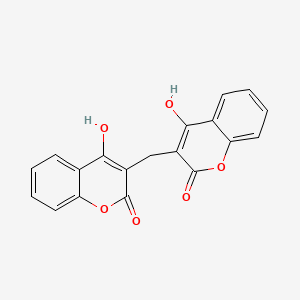
DNP-PEG4-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
DNP-PEG4-acid’s terminal carboxy group readily reacts with primary amines in the presence of EDC and DCC to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .Molecular Structure Analysis
The molecular weight of DNP-PEG4-acid is 431.4 g/mol . The InChI code is1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) . The canonical SMILES is C1=CC(=C(C=C1N+[O-])N+[O-])NCCOCCOCCOCCOCCC(=O)O . Chemical Reactions Analysis
DNP-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
DNP-PEG4-acid has a molecular weight of 431.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 16 . The exact mass is 431.15399400 g/mol and the monoisotopic mass is 431.15399400 g/mol . The topological polar surface area is 178 Ų . The heavy atom count is 30 .科学研究应用
Structural Characterization of Lipid Nanoparticles : DNP-PEG4-acid-like compounds are used in the structural characterization of lipid nanoparticles (LNPs) containing siRNA or mRNA. Dynamic nuclear polarization (DNP) NMR spectroscopy experiments have been utilized to characterize these LNPs at an atomic level. This technique has shown that LNPs form physically stable complexes with bioactive drugs like siRNA for extended periods (Viger‐Gravel et al., 2018).
Intracellular Trafficking of DNA Nanoparticles : DNP-PEG4-acid analogs, such as CK(30)PEG, have been studied for their role in the intracellular trafficking of highly compacted DNA nanoparticles. These compounds have shown efficiency in gene delivery to various organs, including the brain, eyes, and lungs. Research indicates that these nanoparticles enter cells via a caveolae-mediated pathway and rapidly accumulate in the perinuclear region (Kim et al., 2012).
Hepatic Drug Delivery : DNP-PEGylated nanoparticles have been evaluated as drug delivery systems targeting myeloid cells of the liver. These nanoparticles have shown potential for use in clinical applications targeting liver macrophages without toxic side effects (Foerster et al., 2015).
Cancer Cell Imaging and Drug Delivery : Studies have shown that gold nanoparticles modified with thiol compounds, including PEG-SH, offer improved colloidal stability and potential applications in bioassays and cancer diagnostics. These modified nanoparticles can be conjugated to antibodies for targeted cancer cell imaging (Gao et al., 2012).
Enhancing Osteogenic Differentiation : Gold nanoparticles conjugated with vitamin D and PEG have been utilized to enhance osteogenic differentiation. These nanoparticles demonstrate potential as functional materials for bone regeneration in tissue engineering (Nah et al., 2019).
Multifunctional Drug Delivery : DNP-PEG4-acid-related compounds have been used to develop multifunctional drug carriers, particularly for targeting specific intracellular compartments, demonstrating regulated trafficking mechanisms similar to biological pathogens (Boylan et al., 2012).
Bioengineering for Drug Delivery : Research on diatomite nanoparticles (DNPs) for drug delivery has utilized PEGylation and cell-penetrating peptide bioconjugation to enhance their intracellular uptake in cancer cells, indicating potential applications in cancer therapy (Terracciano et al., 2015).
安全和危害
DNP-PEG4-acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFQVOBASTCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG4-acid | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

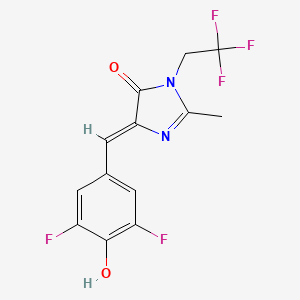
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)

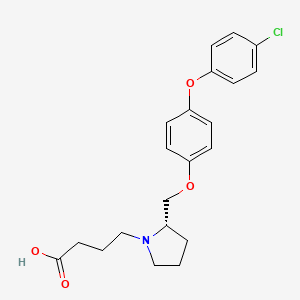
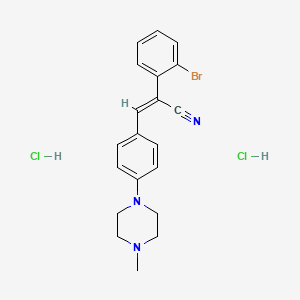
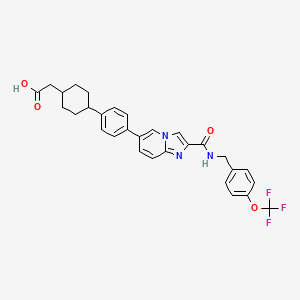
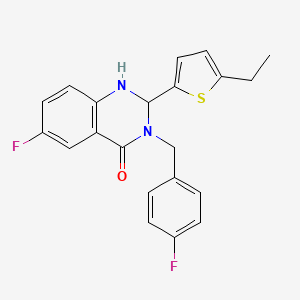
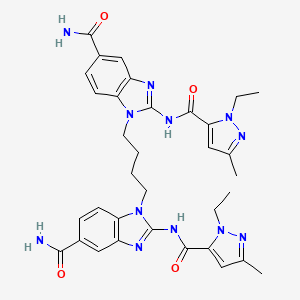
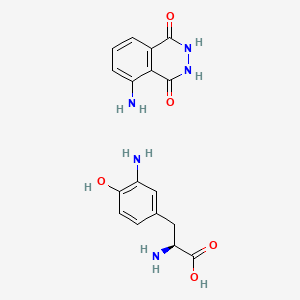
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
